2-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with appropriate aldehydes and ketones under specific conditions. One common method involves the Vilsmeier-Haack reaction, where the formylation of 6-aryl imidazo[2,1-b]thiazoles is performed using POCl3 and DMF in chloroform at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones under microwave activation .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by depolarizing the mitochondrial membrane and activating caspases . Additionally, molecular docking studies have shown that this compound can bind to DNA and various enzymes, further elucidating its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole stands out due to its unique combination of substituents, which enhance its biological activity and selectivity. The presence of both dichlorophenyl and fluorophenyl groups contributes to its potent anticancer and antimicrobial properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H11Cl2FN2S |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H11Cl2FN2S/c19-13-4-1-12(16(20)8-13)7-15-9-23-10-17(22-18(23)24-15)11-2-5-14(21)6-3-11/h1-6,8-10H,7H2 |
InChI Key |
NUMQPRVLLUMPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(SC3=N2)CC4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
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